

Mass Spectrometry Analysis: Confirming Covalent Modification of TEAD by TEAD-IN-11

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Compound of Interest

Compound Name: TEAD-IN-11

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based techniques to confirm the covalent modification of the Transcriptional Enhanced Associate Domain (TEAD) protein by the inhibitor **TEAD-IN-11**. While specific data for **TEAD-IN-11** is not publicly available, we will draw upon established methodologies and data from analogous covalent TEAD inhibitors that target the same conserved cysteine residue within the central palmitoylation pocket. This information serves as a practical guide for researchers seeking to verify the mechanism of action of similar covalent inhibitors.

Introduction to TEAD-IN-11 and Covalent Inhibition

The TEAD family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.^{[1][2]} Dysregulation of the Hippo pathway and subsequent activation of TEAD are implicated in various cancers. **TEAD-IN-11** is a covalent inhibitor designed to irreversibly bind to a conserved cysteine residue in the palmitoylation pocket of TEAD proteins, thereby allosterically inhibiting the interaction between TEAD and its co-activator YAP (Yes-associated protein). This disruption of the TEAD-YAP complex is a promising therapeutic strategy to suppress tumor growth.

Verifying the covalent binding of an inhibitor to its target protein is a critical step in drug development. Mass spectrometry (MS) is a powerful analytical technique that provides

definitive evidence of covalent modification by precisely measuring the mass of the protein before and after incubation with the inhibitor.

Mass Spectrometry Approaches for Covalent Adduct Confirmation

Two primary mass spectrometry workflows are employed to confirm and characterize covalent protein modification: intact protein analysis (top-down proteomics) and peptide mapping analysis (bottom-up proteomics).

Intact Protein Mass Spectrometry

This approach involves analyzing the entire protein-inhibitor complex. The key advantage is the direct observation of a mass shift in the protein corresponding to the molecular weight of the covalently bound inhibitor.

Table 1: Representative Intact Protein MS Data for Covalent TEAD Inhibitors

Parameter	Unmodified TEAD2	TEAD2 + Covalent Inhibitor (e.g., MYF-03-69)
Observed Mass (Da)	Theoretical Mass	Theoretical Mass + Mass of Inhibitor
Mass Shift (Da)	N/A	+ Molecular Weight of Inhibitor
Percent Labeling	0%	Up to 100%

Note: This data is representative and based on studies of analogous covalent TEAD inhibitors like MYF-03-69.[\[3\]](#)

Peptide Mapping Mass Spectrometry

To identify the specific amino acid residue modified by the inhibitor, the protein-inhibitor complex is enzymatically digested (typically with trypsin) into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS). The modified peptide will exhibit a characteristic mass shift, and fragmentation analysis can pinpoint the exact site of covalent

attachment. For many TEAD inhibitors, this has been confirmed to be a conserved cysteine residue within the palmitoylation pocket (Cys380 in TEAD2).[3][4]

Table 2: Representative Peptide Mapping MS/MS Data for a Covalent TEAD Inhibitor

Parameter	Expected Unmodified Peptide	Observed Modified Peptide
Peptide Sequence	e.g., ...LVVVGACGVGK...	e.g., ...LVVVGAC(Inhibitor)GVGK...
Precursor Ion (m/z)	X	X + (Mass of Inhibitor / z)
Key Fragment Ions	b- and y-ions consistent with unmodified sequence	Shift in mass of fragment ions containing the modified cysteine

Note: This data is representative and based on studies of analogous covalent TEAD inhibitors.
[3]

Experimental Protocols

Intact Protein Mass Spectrometry Protocol

- **Sample Preparation:** Recombinant TEAD protein (e.g., TEAD2 YAP-binding domain) is incubated with a molar excess (e.g., 10-fold) of the covalent inhibitor (e.g., MYF-03-69) in a suitable buffer at room temperature for a defined period (e.g., 1 hour) to ensure complete reaction.[3] A control sample with DMSO (or the vehicle for the inhibitor) is prepared under identical conditions.
- **LC-MS Analysis:** The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The protein is desalted on a reverse-phase column and eluted into the mass spectrometer.
- **Mass Spectrometry:** Mass spectra are acquired in full scan mode using an electrospray ionization (ESI) source.

- **Data Analysis:** The resulting multi-charged spectra are deconvoluted to determine the intact mass of the protein in both the control and inhibitor-treated samples. A mass increase in the treated sample corresponding to the inhibitor's molecular weight confirms covalent binding.

Peptide Mapping Mass Spectrometry Protocol

- **In-solution Digestion:** The inhibitor-treated and control TEAD protein samples are denatured, reduced, and alkylated. The proteins are then digested overnight with a protease, typically trypsin.
- **LC-MS/MS Analysis:** The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
- **Data Acquisition:** The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
- **Data Analysis:** The MS/MS spectra are searched against a protein database containing the TEAD sequence using software that allows for the specification of potential modifications on cysteine residues. Identification of a peptide with a mass shift corresponding to the inhibitor on the target cysteine residue confirms the binding site.^{[3][4]}

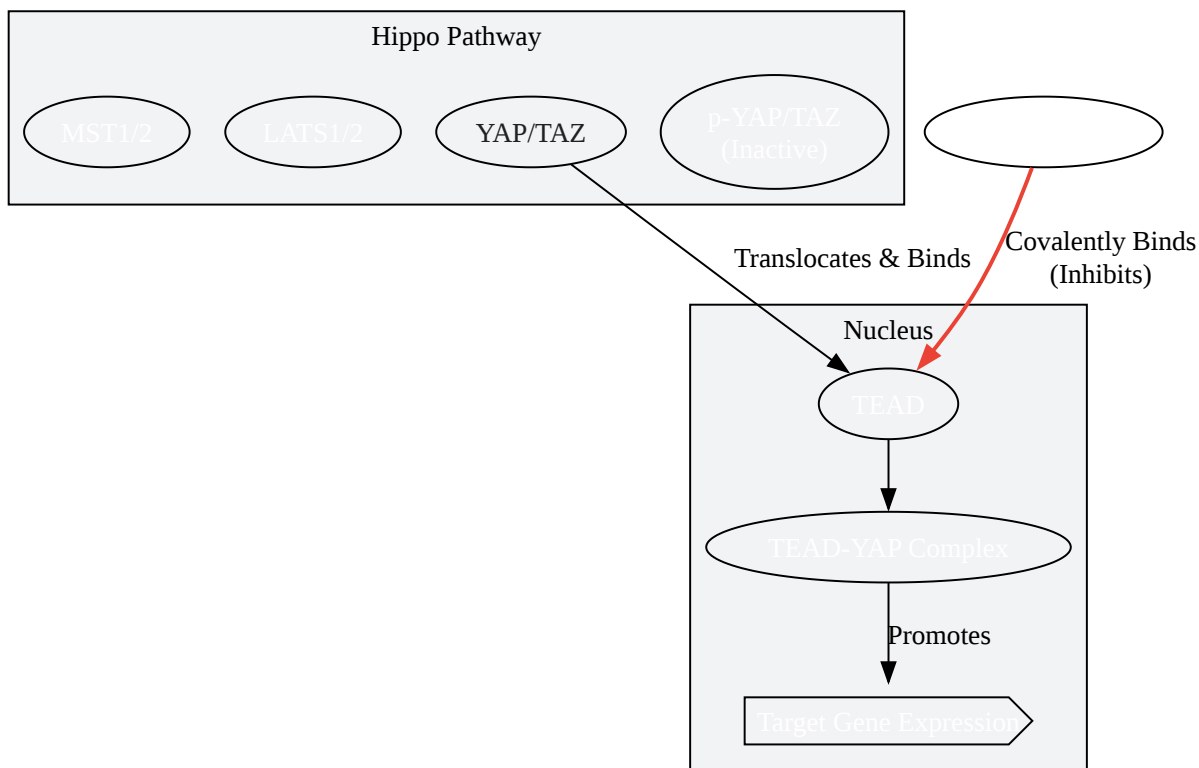
Alternative Methods for Confirming Covalent Modification

While mass spectrometry is the gold standard, other techniques can provide complementary evidence of covalent modification.

Table 3: Comparison of Methods for Confirming Covalent Modification

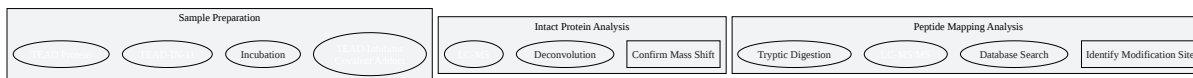
Method	Principle	Advantages	Disadvantages
Protein Crystallography	Provides a high-resolution 3D structure of the protein-inhibitor complex, visually confirming the covalent bond.	Definitive structural evidence of binding and modification site.	Requires crystallization of the complex, which can be challenging and time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detects changes in the chemical environment of amino acid residues upon inhibitor binding.	Can provide detailed information about the binding site and conformational changes in solution.	Requires larger amounts of protein, and data analysis can be complex for larger proteins.
Activity-Based Protein Profiling (ABPP)	Uses tagged chemical probes that react with the target residue to visualize and quantify target engagement in complex biological samples.	Allows for in-situ analysis in cells or lysates.	Indirect method that relies on competition with a probe.
Fluorescence-Based Thermal Shift Assay	Measures the change in the thermal stability of the protein upon ligand binding. Covalent binding often leads to a significant increase in the melting temperature. [5]	High-throughput and can be used to screen for binders.	Indirect evidence of binding; does not confirm covalency on its own.

Visualizing the Workflow and Pathway



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Caption: TEAD Signaling Pathway and Covalent Inhibition by **TEAD-IN-11**.



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Caption: Mass Spectrometry Workflow for Covalent Modification Analysis.

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